molecular formula C12H8ClN3S B037722 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile CAS No. 118996-61-5

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile

Cat. No. B037722
M. Wt: 261.73 g/mol
InChI Key: FOQOFHGQPGHIJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile, often involves reactions with various reagents to introduce or modify functional groups on the pyrimidine ring. For example, the reaction with hydrazine hydrate can lead to the formation of dihydrazino derivatives, indicating the versatility of pyrimidine compounds in undergoing chemical transformations (El-Reedy et al., 1989).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction, is crucial for determining the arrangement of atoms within the compound. For instance, a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, demonstrates how structural features can be studied using X-ray analysis alongside IR, NMR, and electronic spectroscopy (Jukić et al., 2010).

Chemical Reactions and Properties

Pyrimidine derivatives are known for their reactivity towards various chemical agents. The synthesis and reactions of these compounds can lead to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines, showcasing the chemical versatility and reactivity of the pyrimidine ring system (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points and solubility, can be influenced by their molecular structure. The study of these properties is essential for understanding the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile, including its reactivity and stability, are key to its potential applications. The synthesis of novel pyrimidine derivatives with varying substituents shows the impact of chemical modifications on the properties and potential applications of these compounds (Al-Abdullah et al., 2011).

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Reactions with 2-Methylthiopyrimidines : This compound reacts with hydrazine hydrate to yield various derivatives, which can further react to form different pyrimidine structures, showcasing its versatility in chemical synthesis (El-Reedy et al., 1989).
  • Synthesis of Novel Pyrimidine Derivatives : It is used in the synthesis of new pyrimidine derivatives with potential antimicrobial properties. This highlights its role in creating compounds with biological activity (Al-Abdullah et al., 2011).
  • Microwave-Assisted Synthesis : This compound serves as a scaffold in the microwave-assisted synthesis of Schiff base congeners, demonstrating its utility in green chemistry applications (Karati et al., 2022).

Applications in Drug Development

  • Antibacterial Activity : Pyrimidine derivatives synthesized from this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential in antibiotic drug development (Rostamizadeh et al., 2013).
  • Anticancer Potential : Some derivatives have shown marked potency in in vitro studies against various cancer cell lines, suggesting its relevance in cancer research (Abdel-Mohsen et al., 2010).

Eco-Friendly Synthesis Methods

  • Green Synthesis Approaches : The use of this compound in eco-friendly synthesis methods, like microwave-assisted reactions, highlights its role in sustainable chemical processes (Karati et al., 2022).

properties

IUPAC Name

4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQOFHGQPGHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352840
Record name 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile

CAS RN

118996-61-5
Record name 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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